![molecular formula C23H26BrN3O B15080151 9-Bromo-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 303104-51-0](/img/structure/B15080151.png)
9-Bromo-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-2-phenyl-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] is a complex organic compound with the molecular formula C23H26BrN3O This compound is part of a class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 9-Bromo-2-phenyl-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] involves multiple steps, typically starting with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired spiro structure . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the structure can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Cyclization and Ring-Opening: The spirocyclic structure allows for potential cyclization and ring-opening reactions under specific conditions.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Bromo-2-phenyl-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Bromo-2-phenyl-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] involves its interaction with specific molecular targets. The bromine and phenyl groups play a crucial role in binding to these targets, potentially altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules with different substituents. For example:
- 9-Bromo-2-(4-fluorophenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
- 9-Bromo-2-(4-methoxyphenyl)-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
These compounds share a similar core structure but differ in the substituents attached to the spirocyclic system.
Biological Activity
9-Bromo-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] (CAS No. 303104-51-0) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 9-Bromo-2-phenyl-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is C23H26BrN3O, with a molecular weight of approximately 470.4 g/mol. The compound features a bromine atom and a phenyl group that enhance its chemical reactivity and biological activity.
Research indicates that compounds similar to 9-Bromo-2-phenyl-1'-propyl can interact with various biological targets including:
- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: It could modulate receptor activity affecting cellular signaling pathways.
Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic effects.
Anticancer Properties
Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For example:
- In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
Antimicrobial Activity
Research has indicated potential antimicrobial effects against various pathogens. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes.
Neuroprotective Effects
The spirocyclic structure may confer neuroprotective properties. Studies have suggested that related compounds can prevent neuronal cell death in models of neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of 9-Bromo-2-phenyl-1'-propyl, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[e]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane | Contains two methoxy groups | Enhanced solubility and potential for increased biological activity |
5'-Bromo-7,9-dichloro-2-phenyl-1,10B-dihydrospiro[benzo[e]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one | Features a bromo substituent | May exhibit different reactivity patterns due to bromine's larger size |
9-Chloro-2-(4-methoxyphenyl)-1'-propyl-1,10B-dihydrospiro[benzo[e]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine | Contains a piperidine moiety | Potentially different pharmacological profiles due to piperidine |
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of spirocyclic compounds demonstrated that those with similar structures to 9-Bromo-2-phenyl exhibited significant cytotoxic effects on human breast cancer cells (MCF7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial properties of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising inhibitory effects on bacterial growth.
Properties
CAS No. |
303104-51-0 |
---|---|
Molecular Formula |
C23H26BrN3O |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
9-bromo-2-phenyl-1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C23H26BrN3O/c1-2-12-26-13-10-23(11-14-26)27-21(19-15-18(24)8-9-22(19)28-23)16-20(25-27)17-6-4-3-5-7-17/h3-9,15,21H,2,10-14,16H2,1H3 |
InChI Key |
DTKZRIKYXAEIIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.